

Technical Guide: Spectral Properties of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the spectral characteristics of **5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine**. Due to the limited availability of direct experimental data, this guide synthesizes predicted spectral information and comparative data from structurally analogous compounds. It includes tabulated summaries of predicted and representative spectral data, generalized experimental protocols for spectroscopic analysis, and logical workflows for sample analysis. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Chemical Structure and Properties

- IUPAC Name: 5-Bromo-3-(trifluoromethyl)pyridin-2-ol
- Molecular Formula: C₆H₃BrF₃NO
- Molecular Weight: 242.00 g/mol
- Canonical SMILES: C1=C(C(=O)NC=C1Br)C(F)(F)F

Spectral Data

While specific experimental spectra for **5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine** are not readily available in public databases, the following tables present predicted data and representative data from similar compounds to guide analytical efforts.

Predicted Mass Spectrometry Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. The presence of bromine is expected to produce a characteristic M+2 isotopic pattern.

Parameter	Predicted Value
[M] ⁺	240.93446
[M+H] ⁺	241.94229
[M+Na] ⁺	263.92423
Isotopic Pattern	Characteristic M, M+2 peaks of approximately 1:1 ratio due to ⁷⁹ Br and ⁸¹ Br isotopes.

Representative ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. For **5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine**, two aromatic protons and one hydroxyl proton are expected. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the bromine atom. Data from a structurally similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, shows aromatic protons in the range of δ 7.6-8.9 ppm.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Aromatic H-4	~ 7.8 - 8.2	Doublet (d)	Coupling to H-6.
Aromatic H-6	~ 8.5 - 8.9	Doublet (d)	Coupling to H-4.
Hydroxyl OH	Variable (broad singlet)	Singlet (s, broad)	Chemical shift is concentration and solvent dependent.

Representative ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum reveals the chemical environment of the carbon atoms. The spectrum for this compound is expected to show six distinct signals, with the trifluoromethyl carbon exhibiting a characteristic quartet due to coupling with fluorine.

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
C=O	~ 160 - 165	Carbonyl carbon of the pyridinone tautomer.
C-Br	~ 110 - 115	
C- CF_3	~ 125 - 130 (quartet)	J-coupling with fluorine atoms will result in a quartet.
CF_3	~ 120 - 125 (quartet)	
Aromatic CH	~ 135 - 145	
Aromatic CH	~ 145 - 155	

Representative Infrared (IR) Spectral Data

IR spectroscopy is used to identify functional groups. Key absorptions are expected for the O-H, N-H (from the pyridinone tautomer), C=O, and C-F bonds.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H Stretch	3200 - 3600	Broad
N-H Stretch	3300 - 3500	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
C=O Stretch	1650 - 1700	Strong
C=C & C=N Stretch	1400 - 1600	Medium-Strong
C-F Stretch	1000 - 1350	Strong
C-Br Stretch	500 - 600	Medium

Experimental Protocols

The following are generalized protocols for acquiring spectral data for compounds of this class. Instrument parameters should be optimized for the specific sample and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.

- Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
- Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
- Instrumentation: Use a benchtop FTIR spectrometer.
- Acquisition:
 - Collect a background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal).
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .

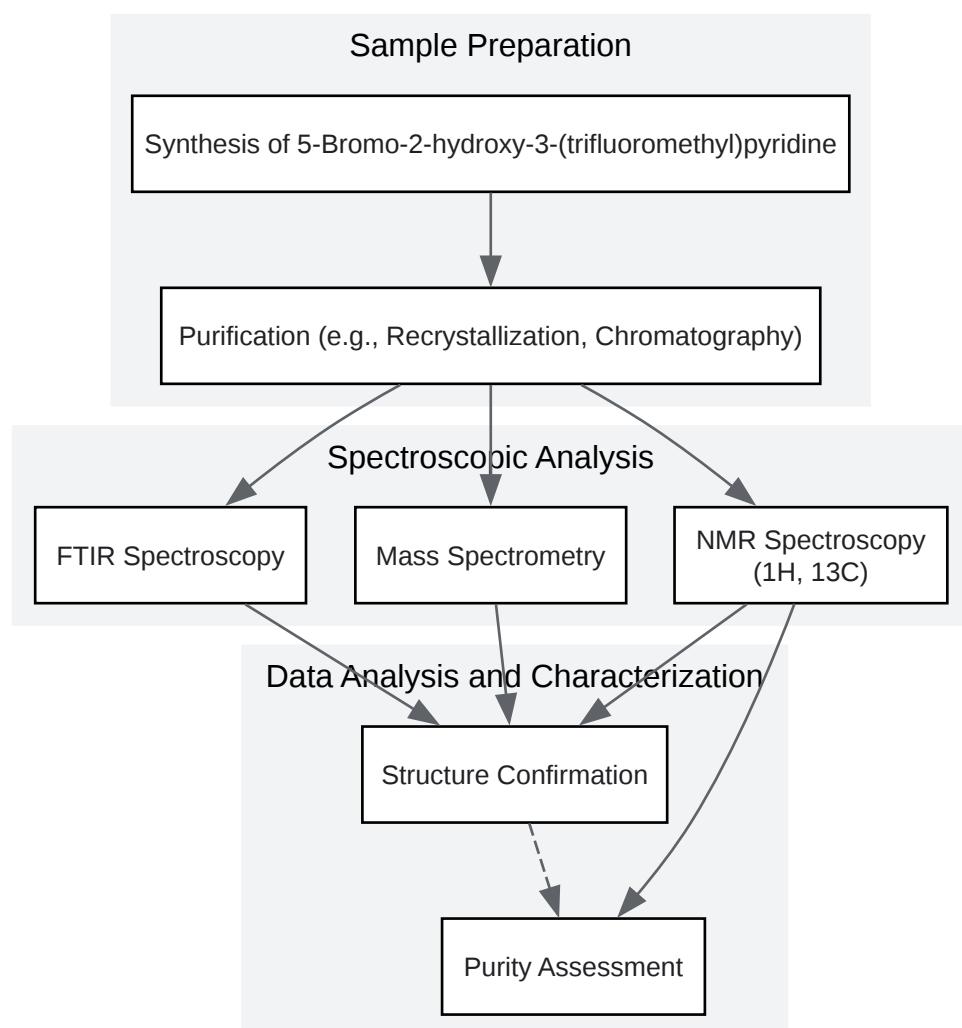
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
- Acquisition:
 - EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph (GC). This method is suitable for volatile and thermally stable compounds.

- ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatograph (LC). This is a softer ionization technique suitable for a wider range of compounds.
- Acquire data in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

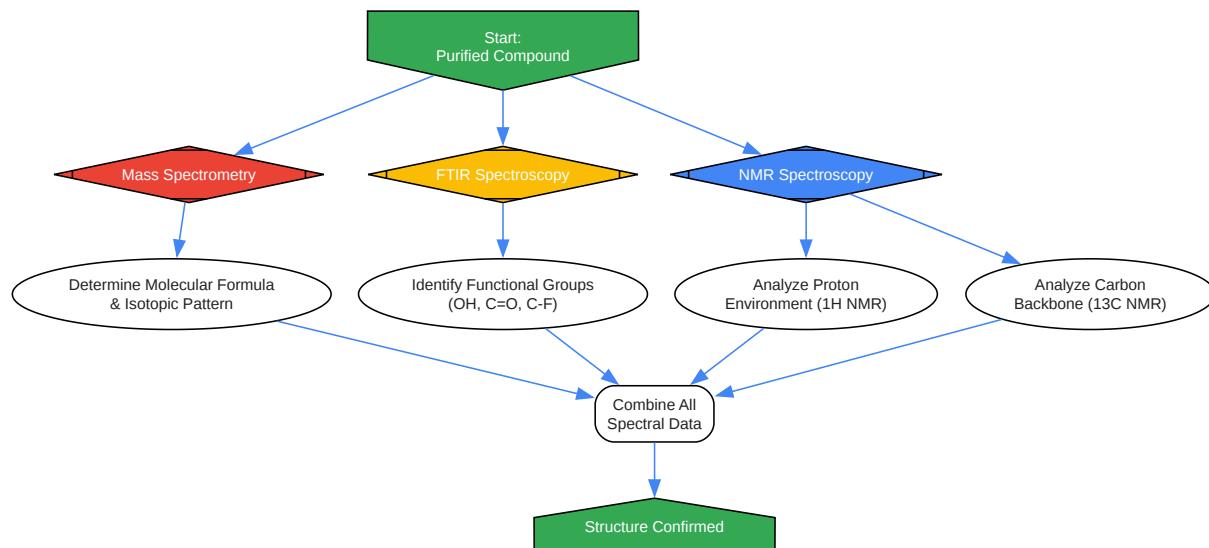
Logical Workflows and Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis and characterization of **5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine**.



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Caption: General workflow for the synthesis and spectroscopic characterization.



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Caption: Logical flow for structure elucidation using multiple spectroscopic techniques.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of **5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine**. While direct experimental data remains elusive, the compilation of predicted values and data from analogous structures offers valuable guidance for researchers. The outlined experimental protocols and logical workflows provide a systematic approach for the analysis and confirmation of this and similar molecules, which are of significant interest in the field of medicinal chemistry and drug development. Further experimental investigation is warranted to fully characterize this compound and validate the predicted data.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com